molecular formula C10H11ClN2O2 B11043980 N-[(phenylcarbamoyl)oxy]propanimidoyl chloride

N-[(phenylcarbamoyl)oxy]propanimidoyl chloride

Katalognummer: B11043980
Molekulargewicht: 226.66 g/mol
InChI-Schlüssel: ZVYMWMVLSDNEAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Chloropropylidene)amino N-phenylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is known for its unique chemical structure and reactivity, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-chloropropylidene)amino N-phenylcarbamate typically involves the reaction of an appropriate amine with a carbamoyl chloride. One common method is the reaction of N-phenylcarbamoyl chloride with 1-chloropropylideneamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of carbamates often involves the use of phosgene or phosgene derivatives. due to the hazardous nature of phosgene, alternative methods such as the use of dimethyl carbonate in a flow system over solid catalysts have been developed. These methods are more environmentally friendly and safer .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Chloropropylidene)amino N-phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted carbamates, while hydrolysis can produce the corresponding amine and carbon dioxide .

Wissenschaftliche Forschungsanwendungen

(1-Chloropropylidene)amino N-phenylcarbamate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (1-chloropropylidene)amino N-phenylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming a stable carbamate-enzyme complex. This inhibition can affect various biochemical pathways, leading to its potential use as a pharmaceutical agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1-Chloropropylidene)amino N-phenylcarbamate is unique due to its chloropropylidene group, which imparts specific reactivity and stability. This makes it particularly useful in applications where other carbamates may not be suitable .

Eigenschaften

Molekularformel

C10H11ClN2O2

Molekulargewicht

226.66 g/mol

IUPAC-Name

(1-chloropropylideneamino) N-phenylcarbamate

InChI

InChI=1S/C10H11ClN2O2/c1-2-9(11)13-15-10(14)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14)

InChI-Schlüssel

ZVYMWMVLSDNEAT-UHFFFAOYSA-N

Kanonische SMILES

CCC(=NOC(=O)NC1=CC=CC=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.